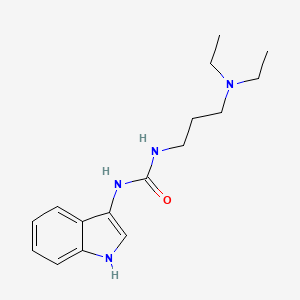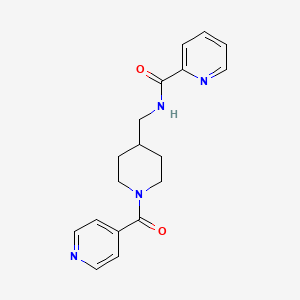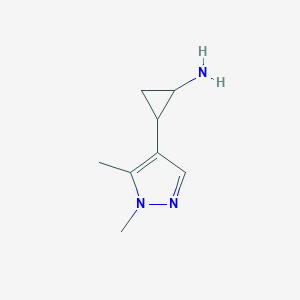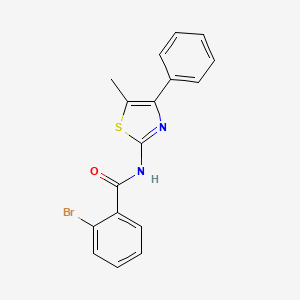
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea, commonly known as DEAIU, is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of DEAIU is not fully understood. However, several research studies have suggested that DEAIU may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, DEAIU has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
DEAIU has been shown to exhibit various biochemical and physiological effects. For instance, DEAIU has been reported to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, DEAIU has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Furthermore, DEAIU has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
DEAIU offers several advantages for laboratory experiments. For instance, DEAIU is readily available and can be synthesized using simple and cost-effective methods. Additionally, DEAIU exhibits high stability and can be stored for extended periods without significant degradation. However, DEAIU also has some limitations for laboratory experiments. For instance, DEAIU exhibits poor solubility in water, which may limit its use in some experimental setups. Furthermore, the exact mechanism of action of DEAIU is not fully understood, which may hinder its application in some research studies.
将来の方向性
DEAIU offers several promising directions for future research. For instance, further studies are needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields, including neuroscience and oncology. Additionally, further modifications of the chemical structure of DEAIU may lead to the development of more potent and selective analogs with improved pharmacological properties. Furthermore, the potential use of DEAIU as a tool for studying the role of various neurotransmitters and ion channels in the central nervous system warrants further investigation.
Conclusion
In conclusion, DEAIU is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of DEAIU is relatively simple and cost-effective, and the compound exhibits a wide range of pharmacological activities. Further research is needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields.
合成法
The synthesis of DEAIU involves the reaction of 1H-indole-3-carboxylic acid with diethylamine and isocyanate. This reaction results in the formation of DEAIU as a white crystalline solid. The synthesis of DEAIU has been reported in various research studies, and different modifications have been made to optimize the yield and purity of the compound.
科学的研究の応用
DEAIU has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have reported that DEAIU exhibits a wide range of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. Furthermore, DEAIU has been shown to possess potent analgesic effects, making it a promising candidate for the development of novel pain-relieving drugs.
特性
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKZYDJLSXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)

![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)


![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
